molecular formula C11H10O3 B098663 3,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 16820-37-4

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B098663
CAS RN: 16820-37-4
M. Wt: 190.19 g/mol
InChI Key: IXBLVHFNRPEBDO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.20 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is 1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a solid substance . It has a molecular weight of 190.20 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Synthesis

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is used in the synthesis of other drugs . For example, Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .

Chemical Research

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is used in chemical research . It is provided to early discovery researchers as part of a collection of unique chemicals .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit significant anticancer activities , suggesting that they may target cancer cells.

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Benzofuran derivatives have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .

Result of Action

, benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells. This suggests that these compounds may induce cell cycle arrest or apoptosis, leading to decreased cell proliferation.

properties

IUPAC Name

3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLVHFNRPEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400057
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16820-37-4
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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